molecular formula C20H21N5O5S B5024742 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

Cat. No. B5024742
M. Wt: 443.5 g/mol
InChI Key: IWMLCAVOPVNHSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions, often including the formation of intermediate products that contribute to the final molecular structure. Although specific synthesis details for this compound were not found, related research on similar compounds indicates the importance of carefully controlled conditions to achieve the desired product. For instance, derivatives of similar compounds have been synthesized through reactions that require specific reagents and conditions, such as the use of benzenesulfonyl chloride and 1-aminopiperidine under dynamic pH control in aqueous media to afford related benzenesulfonamide compounds, followed by substitution at the nitrogen atom with different electrophiles (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide is characterized by X-ray crystallography and computational methods. These analyses reveal details about the arrangement of atoms, bond lengths, angles, and overall geometry, providing insights into the compound's chemical behavior and interactions. For example, the crystal structure of a related compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), showcases how specific atoms coordinate with metal centers, contributing to the compound's properties (Obaleye et al., 2008).

properties

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c26-17(12-25-18(27)15-4-1-2-5-16(15)19(25)28)23-13-6-8-14(9-7-13)31(29,30)24-20-21-10-3-11-22-20/h3,6-11,15-16H,1-2,4-5,12H2,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMLCAVOPVNHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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